N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide

Linker flexibility DNA binding Antiproliferative

SAR studies of bis-benzothiazoles are limited by the lack of flexible C10-linked analogs bridging short-chain (C2, C4) and rigid aromatic linkers. This compound fills the C10 linker gap with a flexible decanediamide spacer. • Flexible C10 spacer enables distinct DNA minor-groove recognition vs. rigid phenylene analogs • Dual 2-phenylbenzothiazole fluorophores serve as FRET-pair precursors for ratiometric sensing • Fills critical SAR gap between short-chain and rigid bis-benzothiazole linkers; suitable for antiproliferative screening libraries

Molecular Formula C36H34N4O2S2
Molecular Weight 618.81
CAS No. 476634-42-1
Cat. No. B2757961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide
CAS476634-42-1
Molecular FormulaC36H34N4O2S2
Molecular Weight618.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
InChIInChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42)
InChIKeyQQDJOFICQNTAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide Overview


N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide (CAS 476634-42-1) is a synthetic bis-benzothiazole diamide comprising two 2-phenylbenzothiazole moieties linked by a flexible C10 decanediamide chain. This structural class is recognized for its antiproliferative and DNA-binding potential, as demonstrated by phenylene-bisbenzothiazole analogs [1]. Unlike rigid phenylene-linked counterparts, the decanediamide spacer introduces conformational flexibility and distinct spatial separation between pharmacophoric units, which may modulate target engagement profiles.

Flexible C10 linker enables conformational analysis for DNA binding
Dual benzothiazole-phenyl pharmacophores support SAR studies
Bis-benzothiazole scaffold for linker-length vs. activity correlation

Why Generic Substitution Fails


In-class bis-benzothiazole compounds are not interchangeable due to the critical influence of linker length, rigidity, and substitution pattern on biological activity. Comparative studies of phenylene-bisbenzothiazoles reveal that antiproliferative potency, DNA-binding affinity, and tumor-cell selectivity vary dramatically with linker geometry and amidino-substituent identity [1]. The decanediamide linker in the target compound confers a C10 spacing between benzothiazole-phenyl units, whereas phenylene-linked analogs enforce a rigid, planar architecture that may engage DNA differently [1]. Additionally, the meta-substituted phenyl-benzothiazole motif distinguishes this compound from directly N-linked benzothiazole amides, which lack the aromatic spacer and exhibit altered electronic and steric profiles.

Linker flexibility
Rigid phenylene linkers fix DNA-binding geometry; decanediamide flexibility may shift target engagement profile and cannot be assumed equivalent.
Substitution pattern
Meta-phenylbenzothiazole motif creates distinct electronic/steric environment vs N-linked benzothiazole amides; direct interchange may alter binding selectivity.
Pharmacophore spacing
C10 spacer separates pharmacophores further than C2 or C4 analogs; shorter linkers may fail to access widely spaced biological targets, limiting cross-replacement.

Product-Specific Evidence


Decanediamide vs. Phenylene Linker Flexibility

The decanediamide linker provides 9 rotatable bonds between benzothiazole-phenyl termini, compared with 2–3 rotatable bonds in phenylene-bisbenzothiazole analogs such as compound 3b [1]. This flexibility may allow the target compound to adopt multiple conformations for DNA minor-groove binding or protein-target engagement, whereas rigid phenylene linkers constrain the pharmacophores to a fixed geometry, which can be either advantageous or detrimental depending on the target site architecture [1].

Linker Flexibility
Class-level inference
Target: 9 rotatable bonds Comparator (phenylene 3b): 2–3 rotatable bonds Difference: ~6–7 additional bonds
Conformational landscape differs; rigid analogs cannot replicate flexibility
Biological impact inferred from SAR trends
Linker flexibility DNA binding Antiproliferative

Lipophilicity: cLogP Differential

The target compound is predicted to have a cLogP of approximately 7.5–8.5, substantially higher than the imidazolinyl-substituted phenylene-bisbenzothiazole 3b, which carries polar amidino groups and has an estimated cLogP below 3 [1]. This elevated lipophilicity arises from the extended alkyl chain and uncharged benzothiazole-phenyl termini, which may enhance membrane permeability but also reduce aqueous solubility relative to more polar analogs [1].

Lipophilicity
Data to verify
Estimated cLogP ≈ 7.5–8.5
ΔcLogP > 4.5 vs polar phenylene analog
Solubility/permeability profile markedly differs from polar analogs
No experimental logP available; estimate only
Lipophilicity cLogP Cellular permeability

H-Bonding Capacity: Bis- vs. Mono-Benzothiazole

With two amide NH donors and two amide C=O acceptors, the target compound offers four hydrogen-bonding sites along the linker, compared with a single amide group (1 donor, 1 acceptor) in mono-benzothiazole decanamide such as N-(1,3-benzothiazol-2-yl)decanamide [1]. This dual-amide motif may facilitate bidentate interactions with biological targets (e.g., DNA base pairs or protein backbone), a feature absent in mono-amide analogs.

H-Bond Capacity
Class-level inference
4 hydrogen-bonding sites (2 NH + 2 C=O) on linker
Mono-amide analog: 2 sites
Dual-amide motif may enable bidentate interactions absent in mono-analogs
Binding data not available; structural inference
Hydrogen bonding Amide linker Target engagement

C10 vs. Short Linker Pharmacophore Spacing

The decanediamide (C10) spacer separates the two benzothiazole-phenyl pharmacophores by approximately 15–18 Å (extended conformation), compared with an estimated 5–7 Å for ethanediamide-linked bis-benzothiazoles such as N,N'-bis(1,3-benzothiazol-2-yl)ethanediamide [2]. This longer spacing may be critical for engaging biological targets with widely separated binding pockets, such as dimeric proteins or extended DNA sequences, whereas shorter linkers constrain both pharmacophores to a compact geometry that may limit target-site accessibility [1].

Pharmacophore Spacing
Class-level inference
~15–18 Å (extended C10)
C2 ethanediamide: ~5–7 Å
Longer spacing may access distant target pockets; short linkers differ
Distances estimated; no experimental structure
Pharmacophore spacing Linker length SAR

Research and Industrial Applications


DNA Minor-Groove Binding & Topoisomerase Inhibition

The flexible decanediamide linker and dual benzothiazole-phenyl pharmacophores make this compound a candidate for DNA-binding studies, particularly for investigating how linker flexibility modulates minor-groove recognition and topoisomerase poisoning, as established for phenylene-bisbenzothiazole analogs [1]. Its extended pharmacophore spacing may enable cross-linking of distal DNA sites not accessible to rigid or shorter linkers [1].

Antiproliferative Screening in Cancer Panels

Based on the antiproliferative activity demonstrated by structurally related phenylene-bisbenzothiazoles across HeLa, MCF-7, and other cancer cell lines [1], this compound is suitable for inclusion in focused screening libraries to evaluate the impact of flexible alkyl linkers on tumor-cell selectivity and cytotoxicity profiles.

Benzothiazole Fluorescent Probe Development

The 2-phenylbenzothiazole substructure is a known fluorophore scaffold [1]. With two such units separated by a C10 spacer, this compound could serve as a FRET-pair precursor or a dual-emission probe following chemical derivatization, offering a distinct advantage over mono-benzothiazole dyes that lack the second fluorophore for ratiometric sensing.

Linker Length SAR in Bis-Benzothiazoles

As part of a systematic SAR campaign, this compound fills the C10 linker gap between shorter-chain bis-benzothiazoles (C2, C4) and rigid aromatic linkers [1], enabling researchers to correlate linker length and flexibility with biological potency, solubility, and selectivity outcomes.

Application
Selection Property
Validation Focus
DNA minor-groove binding studies
Linker flexibility and extended pharmacophore spacing
DNA-binding mode analysis
Antiproliferative screening in cancer panels
Flexible bis-benzothiazole scaffold with dual pharmacophores
Cell-model endpoint review
Benzothiazole fluorescent probe development
Two 2-phenylbenzothiazole fluorophores separated by C10 spacer
FRET/ratiometric sensing feasibility assessment
Linker length SAR in bis-benzothiazoles
Decanediamide (C10) linker
Correlate linker length with potency and solubility profiles
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